molecular formula C16H10 B110225 Fluoranthene-d10 CAS No. 93951-69-0

Fluoranthene-d10

Cat. No.: B110225
CAS No.: 93951-69-0
M. Wt: 212.31 g/mol
InChI Key: GVEPBJHOBDJJJI-LHNTUAQVSA-N
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Description

Fluoranthene-d10 is a deuterated derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The deuteration process enhances the compound’s stability and alters its physical and chemical properties, making it valuable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluoranthene-d10 typically involves the deuteration of fluoranthene. This can be achieved through several methods, including:

    Catalytic Deuteration: Using a deuterium gas (D2) and a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

    Chemical Exchange: Employing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes, utilizing high-pressure deuterium gas and efficient catalysts to ensure complete deuteration. The process is optimized for yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: Fluoranthene-d10 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can further modify the structure, potentially leading to the formation of deuterated hydrofluoranthenes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.

    Substitution: Reagents like deuterated halides and bases are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include various deuterated derivatives of fluoranthene, which can be further utilized in research and industrial applications.

Scientific Research Applications

Fluoranthene-d10 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its distinct isotopic signature.

    Biology: Employed in metabolic studies to trace the pathways of PAHs in biological systems.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.

    Industry: Utilized in the production of deuterated materials and as a standard in analytical chemistry.

Comparison with Similar Compounds

    Fluoranthene: The non-deuterated parent compound.

    Deuterated PAHs: Other deuterated polycyclic aromatic hydrocarbons such as 1,2,3,4,5,6,7,8-Octadeuterioanthracene and 1,2,3,4,5,6,7,8,9,10,11,12-Dodecadeuteriochrysene.

Uniqueness: Fluoranthene-d10 is unique due to its complete deuteration, which provides distinct advantages in stability and isotopic labeling. This makes it particularly useful in applications requiring precise isotopic tracing and enhanced stability under various conditions.

Properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10-decadeuteriofluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEPBJHOBDJJJI-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C4=C3C2=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893476
Record name Fluoranthene-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-69-0
Record name Fuoranthene-d10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUORANTHENE-D10, 98 ATOM % D
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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